3-Acetylpyridin-4(1H)-one
CAS No.: 37831-31-5
Cat. No.: VC7886753
Molecular Formula: C7H7NO2
Molecular Weight: 137.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 37831-31-5 |
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Molecular Formula | C7H7NO2 |
Molecular Weight | 137.14 g/mol |
IUPAC Name | 3-acetyl-1H-pyridin-4-one |
Standard InChI | InChI=1S/C7H7NO2/c1-5(9)6-4-8-3-2-7(6)10/h2-4H,1H3,(H,8,10) |
Standard InChI Key | SQMXUZSEOQCHCH-UHFFFAOYSA-N |
SMILES | CC(=O)C1=CNC=CC1=O |
Canonical SMILES | CC(=O)C1=CNC=CC1=O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Framework and Nomenclature
3-Acetylpyridin-4(1H)-one belongs to the pyridinone family, a class of compounds where a ketone group replaces one of the hydrogens in the pyridine ring. Its systematic IUPAC name is 1-(4-oxo-1,4-dihydropyridin-3-yl)ethan-1-one. The molecule consists of a six-membered aromatic ring with nitrogen at position 1, a ketone at position 4, and an acetyl group at position 3 (Fig. 1) . This arrangement creates a conjugated system that influences its electronic absorption and coordination chemistry.
Table 1: Key Physicochemical Properties of 3-Acetylpyridin-4(1H)-one
The compound’s tautomeric equilibrium between the 4-pyridinone and 4-hydroxypyridine forms contributes to its reactivity. X-ray crystallographic studies of related pyridinones (e.g., 4-hydroxy-1-phenylpyridin-2(1H)-ones) reveal planar geometries with hydrogen-bonded networks stabilizing the solid-state structure .
Synthetic Methodologies
Cyclization and Ring-Opening Reactions
A primary route to 3-acetylpyridin-4(1H)-one derivatives involves the cyclization of aryl ketone anilides with diethyl malonate. For example, Nikam and Kappe demonstrated that treating anilide precursors with diethyl malonate under acidic conditions yields pyrano[3,2-c]pyridin-2,5-dione intermediates, which undergo ring-opening with glycols to form acetyl-substituted pyridinones . Adapting this method, 3-acetylpyridin-4(1H)-one could be synthesized via selective deprotection or functional group interconversion.
Reaction Scheme 1: Hypothetical Synthesis Pathway
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Cyclization:
Anilide + Diethyl malonate → Pyrano-pyridinedione intermediate . -
Ring-opening:
Intermediate + 1,2-Diethylene glycol → 3-Acetylpyridin-4(1H)-one .
Functionalization at the Acetyl Group
The acetyl moiety at position 3 permits further derivatization. Hydroxylamine hydrochloride reacts with the ketone to form oxime derivatives, which can be alkylated to produce alkoxyiminoacetyl analogs . Such modifications enhance the compound’s chelating ability, as seen in samarium(III) thiosemicarbazone complexes .
Spectroscopic Characterization
Infrared (IR) Spectroscopy
IR spectra of analogous compounds show key absorptions:
Nuclear Magnetic Resonance (NMR)
¹H NMR data for 3-acetylpyridin-4(1H)-one derivatives (Table 2) highlight deshielding effects due to electron-withdrawing groups. For instance, the NH proton resonates downfield at δ 10.3–10.4 ppm in D₂O-exchanged samples .
Table 2: Representative ¹H NMR Chemical Shifts
Proton | δ (ppm) | Multiplicity | Reference |
---|---|---|---|
NH (pyridinone) | 10.39 | Singlet | |
Acetyl CH₃ | 2.45 | Singlet | |
H-2 (pyridinone) | 6.80 | Doublet | Inferred from |
¹³C NMR signals for the acetyl carbonyl appear at ~200 ppm, while the pyridinone C=O resonates near 170 ppm .
Coordination Chemistry and Applications
Metal Complexation
3-Acetylpyridin-4(1H)-one acts as a bidentate ligand, coordinating through the pyridinone oxygen and acetyl oxygen. Samarium(III) complexes with similar ligands exhibit 1:2 or 1:1 stoichiometry, as confirmed by molar conductivity and thermogravimetric analysis (TGA) . These complexes demonstrate moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential in antimicrobial drug design .
Pharmaceutical Relevance
While direct studies on 3-acetylpyridin-4(1H)-one are sparse, structurally related pyridinones inhibit enzymes like HIV-1 integrase and bacterial topoisomerases. The acetyl group’s electron-withdrawing nature enhances binding to metal ions in enzymatic active sites .
Future Directions
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Synthetic Optimization: Develop catalytic methods for enantioselective synthesis.
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Therapeutic Screening: Evaluate anticancer and antiviral activity in vitro.
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Materials Science: Explore use in metal-organic frameworks (MOFs) for catalysis.
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